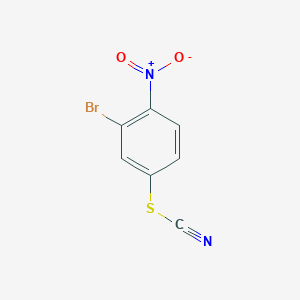
4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid, also known as 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, is a chemical compound with the molecular formula C9H8O4 . It is a member of benzofurans .
Synthesis Analysis
The synthesis of this compound involves several steps. The methanol solution of resorcinol and potassium hydroxide is used to react with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate. This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The average mass is 180.157 Da and the monoisotopic mass is 180.042252 Da .Physical And Chemical Properties Analysis
This compound appears as white needle crystals . It has a melting point of 141°C . The predicted boiling point is 383.5±42.0 °C and the predicted density is 1.406±0.06 g/cm3 .Scientific Research Applications
Synthesis and Modification
4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid and its derivatives are pivotal in the synthesis of various compounds with potential biological activities. For instance, the dehydrogenation of certain derivatives led to the creation of compounds with structures that facilitate further chemical reactions, enabling the synthesis of various heterocyclic compounds, such as selenadiazoles and thiadiazoles, which are of significant interest in medicinal chemistry (Shekarchi et al., 2003). Another study highlighted the synthesis of novel lignan derivatives, where the compounds demonstrated promising antimicrobial and antioxidant properties (Raghavendra et al., 2017).
Structural and Spectral Analysis
The structural analysis of derivatives of this compound is also an area of research. For instance, a study conducted on 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, synthesized from 3,5-dihydroxybenzoate, provided insights into its molecular structure using various analytical techniques (Mori et al., 2020). Another research focused on analyzing the NMR spectra of 4,5,6,7-tetrafluorobenzo[b]thiophen and its derivatives, revealing significant insights into the structure and reactivity of these compounds (Castle et al., 1968).
Catalytic and Reactivity Studies
The reactivity and catalytic properties of this compound derivatives are explored in various studies. One such study demonstrated that tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, a derivative, can effectively catalyze the amide condensation of sterically demanding carboxylic acids, indicating its potential as a catalyst in synthetic organic chemistry (Maki et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid are currently unknown . This compound is a derivative of benzofuran, a heterocyclic compound that is part of many bioactive molecules
Mode of Action
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMDRGNNFKVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436085-66-4 |
Source


|
| Record name | 4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2903945.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2903946.png)

![N-[2-(2,5-dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2903948.png)
![2-methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2903949.png)

![N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2903959.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2903960.png)



![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)
